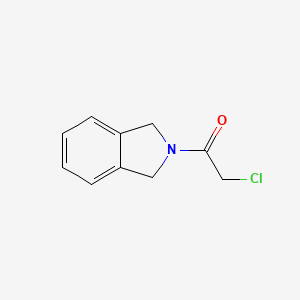

2-amino-N-(2-ethylphenyl)acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

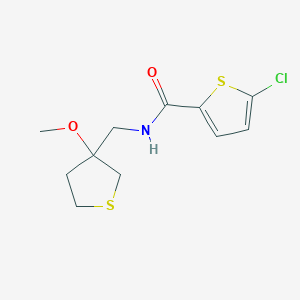

2-amino-N-(2-ethylphenyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 2-amino-N-(2-ethylphenyl)acetamide hydrochloride is 1S/C10H14N2O.ClH/c1-2-8-4-3-5-9(6-8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

2-amino-N-(2-ethylphenyl)acetamide hydrochloride is a powder at room temperature . It has a molecular weight of 214.69 .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

- Chemoselective Acetylation : N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, can be produced through chemoselective monoacetylation of 2-aminophenol. This process involves using different acyl donors and is catalyzed by Novozym 435. Vinyl acetate is identified as the most effective acyl donor (Magadum & Yadav, 2018).

- Anticancer Drug Synthesis : A derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and its anticancer activity confirmed through in silico modeling targeting the VEGFr receptor. The structure of this compound exhibits intermolecular hydrogen bonds (Sharma et al., 2018).

Metabolic Studies and Herbicide Analysis

- Comparative Metabolism of Herbicides : The metabolism of various chloroacetamide herbicides in human and rat liver microsomes has been studied. Metabolites such as 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide were investigated for their roles in a metabolic activation pathway potentially leading to carcinogenicity (Coleman et al., 2000).

- Herbicide Acetochlor in the Hydrologic System : The distribution of acetochlor, a herbicide related to 2-amino-N-(2-ethylphenyl)acetamide hydrochloride, in the hydrologic system was documented. It was detected in rain and stream samples in the midwestern United States, highlighting environmental dispersion and potential impact (Kolpin et al., 1996).

Structural and Mechanistic Insights

- Molecular Docking and Structure Analysis : Research into the synthesis and structure of similar compounds, like the N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provides valuable insights into molecular docking mechanisms and potential pharmaceutical applications. The study of these structures also contributes to a better understanding of their biological interactions and potential therapeutic uses (Sharma et al., 2018).

Biodegradation and Environmental Impact

- Biodegradation of Acetochlor : The key step in the biodegradation of acetochlor, a related compound, involves N-deethoxymethylation. The enzyme responsible for this process was identified as a cytochrome P450 system in Rhodococcus sp. This research provides insights into environmental degradation pathways of similar compounds (Wang et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-(2-ethylphenyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-8-5-3-4-6-9(8)12-10(13)7-11;/h3-6H,2,7,11H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXCEQHKNMJUFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(2-ethylphenyl)acetamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)-1-ethanone](/img/structure/B2885136.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2885137.png)

![8-(2-((3-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885139.png)

![1-[1-[(2-Methylphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2885140.png)

![1,3,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885141.png)

![4-chloro-N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]benzamide hydrochloride](/img/structure/B2885143.png)

![N-(2-methoxyethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)

![N-[(4-fluorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2885147.png)

![5-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2885151.png)